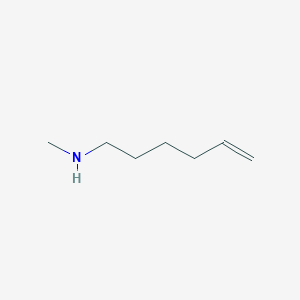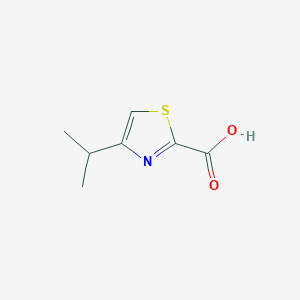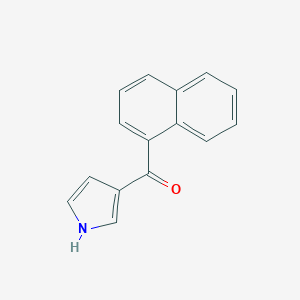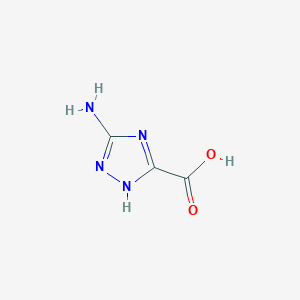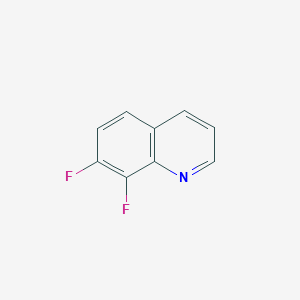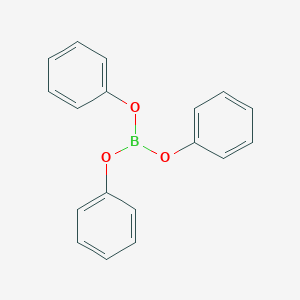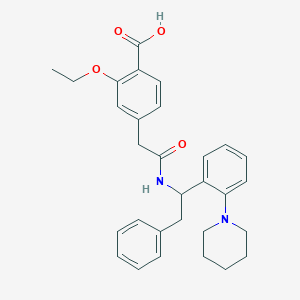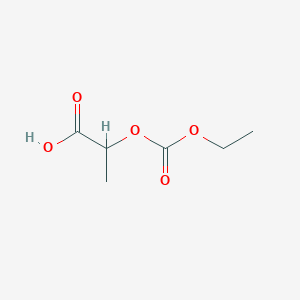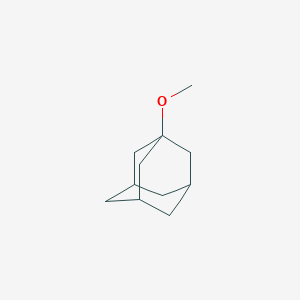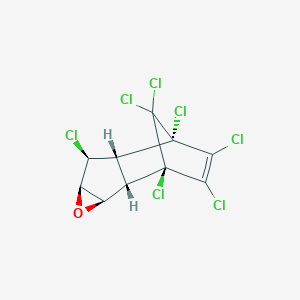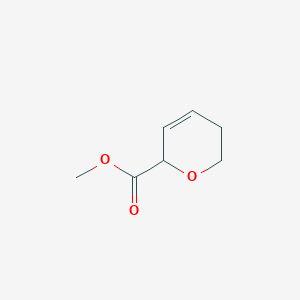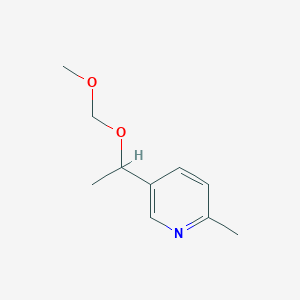
5-(1-Methoxymethoxyethyl)-2-methylpyridine
概要
説明
5-(1-Methoxymethoxyethyl)-2-methylpyridine, also known as MMMP, is a chemical compound that has been gaining attention in the scientific community due to its potential applications in research. MMMP is a pyridine derivative that is commonly used as a building block for the synthesis of various compounds. In
作用機序
The mechanism of action of 5-(1-Methoxymethoxyethyl)-2-methylpyridine is not well understood. However, it has been suggested that it may act as a ligand for certain receptors in the body, leading to downstream effects.
生化学的および生理学的効果
The biochemical and physiological effects of 5-(1-Methoxymethoxyethyl)-2-methylpyridine are not well studied. However, it has been shown to have potential anti-inflammatory and anti-cancer properties in vitro.
実験室実験の利点と制限
One advantage of using 5-(1-Methoxymethoxyethyl)-2-methylpyridine in lab experiments is its versatility as a building block for the synthesis of various compounds. However, one limitation is that its mechanism of action is not well understood, which may limit its use in certain experiments.
将来の方向性
There are several future directions for 5-(1-Methoxymethoxyethyl)-2-methylpyridine research. One area of interest is the development of 5-(1-Methoxymethoxyethyl)-2-methylpyridine-based probes for biological imaging. Another area of interest is the synthesis of 5-(1-Methoxymethoxyethyl)-2-methylpyridine-based compounds with potential therapeutic applications. Additionally, further studies are needed to elucidate the mechanism of action of 5-(1-Methoxymethoxyethyl)-2-methylpyridine and its potential biochemical and physiological effects.
科学的研究の応用
5-(1-Methoxymethoxyethyl)-2-methylpyridine has been used as a building block for the synthesis of various compounds. It has been used in the synthesis of ligands for metal-catalyzed cross-coupling reactions, as well as in the synthesis of fluorescent probes for biological imaging. 5-(1-Methoxymethoxyethyl)-2-methylpyridine has also been used in the synthesis of compounds with potential anti-cancer and anti-inflammatory properties.
特性
CAS番号 |
146062-57-9 |
|---|---|
製品名 |
5-(1-Methoxymethoxyethyl)-2-methylpyridine |
分子式 |
C10H15NO2 |
分子量 |
181.23 g/mol |
IUPAC名 |
5-[1-(methoxymethoxy)ethyl]-2-methylpyridine |
InChI |
InChI=1S/C10H15NO2/c1-8-4-5-10(6-11-8)9(2)13-7-12-3/h4-6,9H,7H2,1-3H3 |
InChIキー |
AOHSDRCYABCFTI-UHFFFAOYSA-N |
SMILES |
CC1=NC=C(C=C1)C(C)OCOC |
正規SMILES |
CC1=NC=C(C=C1)C(C)OCOC |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

